methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate
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Overview
Description
methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate is a complex organic compound that belongs to the thiazole and benzothiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with various thiazole derivatives in the presence of ethanol and triethylamine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the aggregation of human platelets or act as an antagonist to certain receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
methyl 4-({11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}carbamoyl)benzoate can be compared with other thiazole and benzothiazole derivatives:
Thiazole Derivatives: Compounds like thiazole, pyranothiazole, and thiazolopyrimidine share similar structural motifs and biological activities.
Benzothiazole Derivatives: Compounds such as benzothiazole and its derivatives are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of thiazole and benzothiazole rings, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-9-19-14-13(25-9)8-7-12-15(14)26-18(20-12)21-16(22)10-3-5-11(6-4-10)17(23)24-2/h3-8H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVSLUOPMFFTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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